![molecular formula C15H21N5OS B2414234 N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 874467-82-0](/img/structure/B2414234.png)
N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrazole ring, which is known for its stability and biological activity, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or azides under specific conditions.
Attachment of the Sulfanylacetamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted tetrazole derivatives.
Scientific Research Applications
N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic biological molecules, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to inhibition or activation of specific enzymes, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-propan-2-yl-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetamide
- N-propan-2-yl-2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanylacetamide
Uniqueness
N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide is unique due to its specific structural features, such as the presence of the propan-2-yl group and the tetrazole ring
Properties
IUPAC Name |
N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c1-10(2)12-5-7-13(8-6-12)20-15(17-18-19-20)22-9-14(21)16-11(3)4/h5-8,10-11H,9H2,1-4H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYDAQHTXXHVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
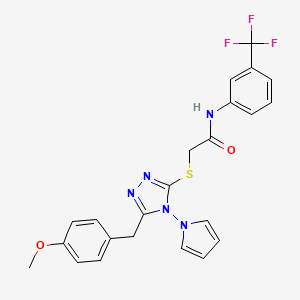
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide](/img/structure/B2414153.png)
![3-[2-(2-Oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B2414154.png)

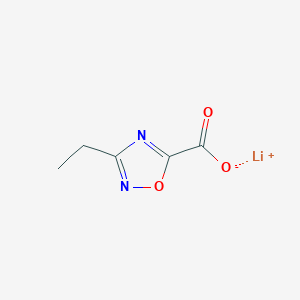
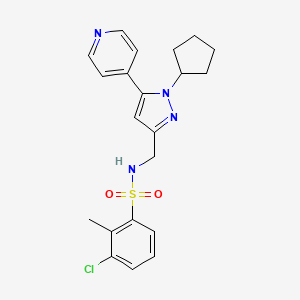
![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2414161.png)
![N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2414162.png)
![N4-(3,4-dimethylphenyl)-N6-(2-morpholinoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2414163.png)
![(E)-4-(Dimethylamino)-N-[2-(2-hydroxyphenyl)ethyl]-N-methylbut-2-enamide](/img/structure/B2414165.png)
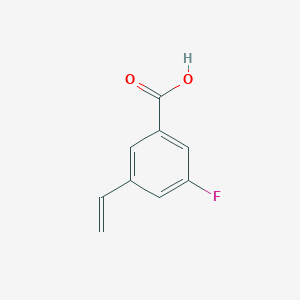
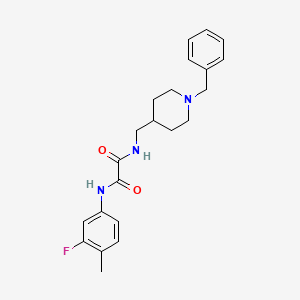
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2414172.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B2414173.png)
